molecular formula C29H33N3O5 B13859331 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane

2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane

Cat. No.: B13859331
M. Wt: 503.6 g/mol
InChI Key: FBKKWOOQKRRCJF-UHFFFAOYSA-N
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Description

2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound that features an azido group, a methoxy group, and multiple phenylmethoxy groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common method involves the nucleophilic substitution of a bromine atom in a precursor compound with an azide group. This reaction is often carried out under mild conditions using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and sodium phenoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Methoxy and phenylmethoxy substituted derivatives.

Scientific Research Applications

2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(Azidoethyl)-5H-tetrazole: A compound with similar azido functionality but different structural features.

    2-Azidoethyl derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides):

Uniqueness

2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is unique due to its combination of azido, methoxy, and phenylmethoxy groups attached to an oxane ring. This unique structure imparts specific reactivity and functional properties that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C29H33N3O5

Molecular Weight

503.6 g/mol

IUPAC Name

2-(1-azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane

InChI

InChI=1S/C29H33N3O5/c1-21(31-32-30)25-26(34-18-22-12-6-3-7-13-22)27(35-19-23-14-8-4-9-15-23)28(29(33-2)37-25)36-20-24-16-10-5-11-17-24/h3-17,21,25-29H,18-20H2,1-2H3

InChI Key

FBKKWOOQKRRCJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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